5-(Benzyl(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Hydrogen bond donor membrane permeability drug-likeness

CAS 1006457-00-6: Pyrazole-4-carboxylic acid with a tertiary N-benzyl-N-methyl carbamoyl group at position 5, reducing HBD count to 1 versus secondary amide analogs. This profile enhances membrane permeability and CNS bioavailability, critical for ALKBH1 inhibitor programs. The free 4-COOH enables orthogonal amide coupling; the 5-tertiary amide provides a differentiated vector for library enumeration. N-demethylated or phenylcarbamoyl analogs are not interchangeable. Supplied at 98% purity with NMR, HPLC, and GC documentation.

Molecular Formula C14H15N3O3
Molecular Weight 273.29 g/mol
Cat. No. B10910762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyl(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Molecular FormulaC14H15N3O3
Molecular Weight273.29 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)C(=O)O)C(=O)N(C)CC2=CC=CC=C2
InChIInChI=1S/C14H15N3O3/c1-16(9-10-6-4-3-5-7-10)13(18)12-11(14(19)20)8-15-17(12)2/h3-8H,9H2,1-2H3,(H,19,20)
InChIKeyPMTBLVIKKLXFSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Benzyl(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1006457-00-6): Baseline Characterization for Procurement Decisions


5-(Benzyl(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1006457-00-6) is a pyrazole-4-carboxylic acid derivative with the molecular formula C₁₄H₁₅N₃O₃ and a molecular weight of 273.29 g/mol . This compound features a 1-methylpyrazole core substituted at position 5 with a tertiary N‑benzyl‑N‑methyl carbamoyl group and at position 4 with a free carboxylic acid . The pyrazole-4-carboxylic acid scaffold has been identified as a privileged structure in medicinal chemistry, particularly for the development of ALKBH1 demethylase inhibitors with anti‑gastric cancer activity [1]. Understanding the precise substitution pattern is critical for procurement, as even minor structural modifications to the carbamoyl group can substantially alter physicochemical and biological properties.

Why Generic Substitution Fails for 5-(Benzyl(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid


Close structural analogs of 5-(benzyl(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid—such as the N-demethylated 5-(benzylcarbamoyl) derivative (CAS 1006476-59-0) or the 5-(phenylcarbamoyl) analog (CAS 1052627-11-8)—cannot be treated as interchangeable because the tertiary N-methyl-N-benzyl amide in the target compound eliminates one hydrogen bond donor (HBD) relative to secondary amide analogs . This modification reduces HBD count from 2 to 1, which directly influences membrane permeability, metabolic stability, and binding-mode compatibility with hydrophobic enzyme pockets [1]. In the context of the pyrazole-4-carboxylic acid ALKBH1 inhibitor pharmacophore, the N‑benzyl substituent is proposed to occupy a critical hydrophobic subpocket; the additional N‑methyl group further fine‑tunes both steric bulk and lipophilicity, parameters that are lost upon substitution with a primary amide or aniline carbamoyl group [1].

Quantitative Evidence Guide: 5-(Benzyl(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid vs. Closest Analogs


Reduced Hydrogen Bond Donor Count Relative to N‑Demethylated Analog

The target compound possesses only 1 hydrogen bond donor (the carboxylic acid proton), whereas the closest N‑demethylated analog 5-(benzylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1006476-59-0) possesses 2 HBDs (carboxylic acid plus secondary amide N–H) . Reducing HBD count is a well‑established strategy for enhancing passive membrane permeability and oral bioavailability, as each HBD typically incurs a desolvation penalty of approximately 2–6 kJ/mol during membrane transit.

Hydrogen bond donor membrane permeability drug-likeness physicochemical property

Modulated Lipophilicity (clogP) vs. Secondary Amide and Aniline Analogs

The computed partition coefficient (clogP) of the target compound is 0.04 (EOS84149 database), whereas the N‑demethylated analog exhibits a clogP of 0.24 (Chemsrc) to 1.05 (Leyan) depending on the algorithm, and the 5-(phenylcarbamoyl) analog shows clogP of 1.37 (Leyan) . Although absolute values differ across calculation methods, the rank order indicates that the tertiary N‑methyl‑N‑benzyl amide maintains a comparatively low but positive clogP that lies between the more polar secondary amide and the more lipophilic aniline derivative. An intermediate clogP in the range of 0–3 is considered favorable for both oral absorption (Lipinski Rule of Five) and balanced tissue distribution.

Lipophilicity clogP blood-brain barrier oral absorption

Topological Polar Surface Area (TPSA) within the Optimal Range for CNS and Oral Drug Space

The target compound has a computed topological polar surface area (TPSA) of 79.37 Ų [1]. This value falls well below the empirically determined threshold of 140 Ų for acceptable oral absorption and below 90 Ų, a cutoff that has been correlated with improved central nervous system (CNS) penetration. While TPSA alone does not guarantee CNS exposure, it is a critical filter parameter used in early-stage compound triaging. The tertiary amide motif contributes to a lower TPSA compared to what would be expected for a secondary benzylamide analog (estimated ~88–92 Ų), as the N‑methyl group shields polar surface area from solvent exposure.

TPSA oral bioavailability CNS penetration drug-likeness

Scaffold Privilege for ALKBH1 Demethylase Inhibition: Class-Level SAR Context

A 2024 Journal of Medicinal Chemistry study established that 1H‑pyrazole-4-carboxylic acid derivatives are potent inhibitors of the DNA 6mA demethylase ALKBH1, a validated target in gastric cancer [1]. Through systematic structure–activity relationship (SAR) analysis, the study identified that substitution at the pyrazole 5‑position with carbamoyl groups bearing benzyl-type substituents was critical for engaging a hydrophobic subpocket within the ALKBH1 active site. The lead compound (derivative 29) demonstrated strong enzyme inhibition, and its carboxylic acid prodrug (29E) exhibited significant cellular activity in HGC27 and AGS gastric cancer cell lines [1]. Although the target compound was not explicitly profiled in this study, it shares the core 1‑methyl-1H-pyrazole-4-carboxylic acid scaffold and the essential N‑benzyl carbamoyl pharmacophore, with an additional N‑methyl group that may further modulate binding affinity and selectivity.

ALKBH1 inhibitor DNA 6mA demethylase gastric cancer scaffold hopping

Commercial Availability in High Purity (98%) with Full Analytical Support

The target compound is commercially available at ≥98% purity (HPLC) from Leyan (product number 1633051), with batch-specific quality control documentation including NMR, HPLC, and GC analyses available upon request . In contrast, the closest N‑demethylated analog (CAS 1006476-59-0) is also listed at 98% purity but through a different supply chain (Chemscene, Leyan product 1371182) , and the aniline analog (CAS 1052627-11-8) is offered at 98% purity from Leyan as product 1389528 . The consistent 98% purity specification across these related compounds indicates a reliable quality baseline, but the target compound's distinct supply chain (Leyan product 1633051) may be preferable for laboratories seeking single-vendor sourcing of a focused pyrazole-4-carboxylic acid library.

purity quality control procurement analytical validation

Optimal Application Scenarios for 5-(Benzyl(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid


ALKBH1 Demethylase Inhibitor Drug Discovery Campaigns

Given the class-level validation of the pyrazole-4-carboxylic acid scaffold as a pharmacophore for ALKBH1 inhibition [1], the target compound serves as a differentiated starting point for hit-to-lead optimization. Its tertiary N-methyl-N-benzyl carbamoyl group offers a unique HBD profile and lipophilic character that distinguishes it from the secondary amide analogs typically explored in the literature. Researchers can use this compound to probe the hydrophobic subpocket tolerance of ALKBH1 while maintaining the essential carboxylic acid warhead required for zinc‑chelation in the active site.

Physicochemical Property Screening in CNS Drug Discovery Panels

With a computed TPSA of 79.37 Ų and a favorable clogP value [2], the target compound is an appropriate candidate for inclusion in CNS-focused compound libraries. Its low HBD count (1) and moderate lipophilicity align with the physicochemical profiles required for blood-brain barrier penetration. Procurement of this specific compound over the demethylated analog (2 HBDs, higher polarity) is recommended when screening for brain-penetrant ALKBH1 inhibitors or other CNS targets.

Building Block for Diversified Pyrazole-4-Carboxamide Library Synthesis

The free carboxylic acid at position 4 enables straightforward amide coupling with diverse amine building blocks, while the pre-installed N-benzyl-N-methyl carbamoyl group at position 5 provides a differentiated vector for library enumeration . This orthogonal functionalization pattern makes the compound a strategic procurement choice for medicinal chemistry groups constructing focused pyrazole libraries where both the 4‑position (variable amide) and 5‑position (fixed tertiary amide) are systematically varied.

Reference Standard for Analytical Method Development

Commercially available at 98% purity with supporting analytical documentation (NMR, HPLC, GC) from Leyan , the target compound can serve as a reference standard for the development and validation of HPLC or LC‑MS methods used to characterize pyrazole-4-carboxylic acid derivatives in reaction monitoring, impurity profiling, or stability studies.

Quote Request

Request a Quote for 5-(Benzyl(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.